

N-methyl-2-oxo-2-phenylacetamide molecular structure and functional groups

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Compound of Interest

Compound Name: *N-methyl-2-oxo-2-phenylacetamide*

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An In-depth Technical Guide to **N-methyl-2-oxo-2-phenylacetamide**: Molecular Structure and Functional Groups

Introduction

N-methyl-2-oxo-2-phenylacetamide, with the chemical formula $C_9H_9NO_2$, is a chemical compound of significant interest in synthetic organic chemistry.^[1] Its unique molecular architecture, featuring a combination of key functional groups, makes it a versatile building block for creating more complex molecules and heterocyclic compounds.^[1] This guide provides a detailed examination of its molecular structure, the characteristics of its functional groups, its physicochemical properties, and a standard protocol for its synthesis.

Molecular Structure and Functional Groups

The structure of **N-methyl-2-oxo-2-phenylacetamide** is defined by a phenyl group attached to an N-methyl- α -keto-acetamide moiety. This arrangement gives the molecule its distinct chemical properties and reactivity. The core functional groups are the phenyl group, an α -keto group, and an N-methylamide group.

- **Phenyl Group (C_6H_5):** This aromatic ring is a fundamental part of the molecule. The substituent attached to it, the N-methyl- α -oxo-acetamide group ($-CO-CONHCH_3$), is a powerful electron-withdrawing group.^[1] This deactivates the phenyl ring, making it less

susceptible to electrophilic aromatic substitution than benzene.^[1] When such reactions do occur, the group directs incoming electrophiles to the meta position.^[1]

- **α-Keto Group (-CO-CO-):** The presence of two adjacent carbonyl groups is a key feature, classifying the molecule as an α-ketoamide.^[1] This functionality is crucial to the molecule's reactivity, allowing it to participate in various chemical reactions, including oxidation and reduction.^[1] The bond between the two carbonyl carbons can be cleaved under strong oxidizing conditions.^[1]
- **N-Methylamide Group (-CONHCH₃):** The amide linkage is formed between one of the carbonyl carbons and a methylamine unit. This group is fundamental to the molecule's identity and contributes to its overall polarity.

The interplay of these groups on a compact scaffold allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.^[1]

Physicochemical and Spectroscopic Data

The quantitative properties of **N-methyl-2-oxo-2-phenylacetamide** are summarized below. This data is compiled from multiple chemical databases and suppliers.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₂	[1][2][3][4]
Molecular Weight	163.176 g/mol	[1][4]
CAS Number	83490-71-5	[1]
Melting Point	74 °C	[1][4]
Density (Predicted)	1.137 ± 0.06 g/cm ³	[1][4]
LogP	1.00620	[1][3]
Polar Surface Area (PSA)	46.17 Å ²	[1][3]
InChIKey	VQKOLBPBJRMCMR-UHFFFAOYSA-N	[1][2]
SMILES	CNC(=O)C(=O)C1=CC=CC=C1	[2]

Spectroscopic Highlights

- ¹H NMR: The methylamide proton (N–CH₃) is expected to show a singlet signal around δ 3.0 ppm.[1]
- ¹³C NMR: The carbonyl carbons (C=O) of the α-ketoamide group typically resonate in the region of 170–180 ppm.[1]

Experimental Protocols

Synthesis of N-methyl-2-oxo-2-phenylacetamide

A primary and direct method for synthesizing this compound is through the condensation reaction between a phenylglyoxylic acid derivative and methylamine.[1]

Objective: To form the N-methyl amide bond by reacting an activated carboxylic acid with methylamine.

Materials:

- Phenylglyoxylic acid
- Activating agent (e.g., thionyl chloride, oxalyl chloride, or a peptide coupling agent like DCC)
- Methylamine (or a salt thereof, like methylamine hydrochloride)
- Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Base (if using a methylamine salt, e.g., triethylamine)

Methodology:

- **Activation of Carboxylic Acid:** Phenylglyoxylic acid is dissolved in an anhydrous solvent. The activating agent is added slowly, often under cooled conditions (e.g., an ice bath) to control the reaction. This step converts the carboxylic acid into a more reactive species, such as an acid chloride.^[1]
- **Amine Addition:** Methylamine is added to the solution containing the activated phenylglyoxylic acid derivative.^[1] This nucleophilic attack by the amine on the activated carbonyl carbon forms the amide bond.
- **Work-up and Purification:** After the reaction is complete, the mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure.
- **Purification:** The resulting crude product can be purified by standard techniques such as recrystallization or column chromatography to yield pure **N-methyl-2-oxo-2-phenylacetamide**.

Visualizations

Molecular Structure and Functional Groups

Caption: Molecular structure of **N-methyl-2-oxo-2-phenylacetamide** with key functional groups highlighted.

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